synthesis and biological activity of 9-deoxy-9-methylene-PGE2
synthesis and biological activity of 9-deoxy-9-methylene-PGE2
An In-Depth Technical Guide to the Synthesis and Biological Activity of 9-deoxy-9-methylene-PGE2
Abstract
Prostaglandin E2 (PGE2) is a potent, naturally occurring lipid autacoid involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and uterine contractions.[1][2] However, its therapeutic potential is significantly hampered by its inherent chemical instability, primarily due to a reactive β-hydroxy ketone moiety in its cyclopentane ring.[3] This guide details the , a chemically stable and biologically potent isosteric analog of PGE2. By replacing the C-9 carbonyl group with a robust exo-methylene group, this analog overcomes the stability limitations of the parent compound while retaining a comparable biological profile.[4][5][6] We will explore the strategic synthetic pathways, including the pivotal role of the Corey lactone, and detail the compound's mechanism of action through G-protein coupled prostaglandin E (EP) receptors. This document serves as a technical resource for researchers and professionals in drug development, providing foundational knowledge, detailed experimental protocols, and insights into the therapeutic promise of stabilized prostaglandin analogs.
Section 1: The Rationale for a Stable PGE2 Analog
Prostaglandin E2 (PGE2): A Potent but Fleeting Mediator
Prostaglandin E2 is a principal product of the cyclooxygenase (COX) pathway and exerts its effects locally in nearly every tissue of the body.[7] Its functions are mediated by binding to a family of four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[8] This interaction triggers diverse intracellular signaling cascades, leading to effects such as smooth muscle contraction and relaxation, vasodilation, and modulation of inflammatory responses.[2][9] The primary obstacle to the clinical application of PGE2 is its chemical instability. The β-hydroxy ketone structure on the five-membered ring is susceptible to dehydration and rearrangement, particularly under acidic or basic conditions, which curtails its therapeutic efficacy and complicates its formulation and storage.[3]
The Innovation: 9-deoxy-9-methylene-PGE2
To address the challenge of instability, medicinal chemists developed analogs that modify the vulnerable C-9 keto group. The synthesis of 9-deoxy-9-methylene-PGE2 represents a key advancement, where the C-9 carbonyl is replaced by a chemically stable exo-methylene group.[3][10] This structural modification successfully circumvents the degradation pathways that plague native PGE2. Crucially, this isosteric replacement preserves the spatial arrangement required for receptor binding, allowing the analog to retain the potent and diverse biological activities of its parent compound but with a significantly improved stability profile, making it a more viable candidate for therapeutic development.[4][5]
Section 2: Core Synthetic Strategy
The total synthesis of prostaglandins is a landmark achievement in organic chemistry. The approach to 9-deoxy-9-methylene-PGE2 builds upon established, convergent strategies that allow for the stereocontrolled construction of the complex molecule.
Retrosynthetic Blueprint
A retrosynthetic analysis of 9-deoxy-9-methylene-PGE2 reveals three key building blocks: the stereochemically rich cyclopentane core, the upper α-side chain, and the lower ω-side chain. The most efficient syntheses assemble these fragments in a convergent manner. The foundational intermediate for the cyclopentane core is often the renowned Corey lactone , which contains the necessary stereocenters to guide the subsequent transformations.[11][12] The two side chains are typically installed using olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions.[13][14]
The Cornerstone Intermediate: Corey Lactone
The Corey lactone is a highly versatile intermediate used in the synthesis of a vast array of prostaglandins and their analogs.[11][12][15] Its rigid bicyclic structure provides excellent stereochemical control for introducing the lower (ω) side chain and establishing the correct configuration of the C-11 hydroxyl group. Its preparation has been extensively optimized, making it a readily accessible starting material for complex syntheses.[15]
Key Olefination Reactions
The construction of the two carbon chains of the prostaglandin scaffold relies heavily on olefination chemistry:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is typically used to install the ω-side chain onto the aldehyde derived from the Corey lactone. It involves a phosphonate ylide and reliably forms the required (E)-alkene with high stereoselectivity.[14]
-
Wittig Reaction: The Wittig reaction is the classic method for installing the α-side chain.[16] It utilizes a phosphonium ylide, prepared from (4-carboxybutyl)triphenylphosphonium bromide, to react with a lactol or related intermediate, forming the (Z)-alkene at the C-5 position.[13]
Section 3: A Representative Synthetic Workflow
The following outlines a plausible, multi-step synthesis of 9-deoxy-9-methylene-PGE2, starting from the Corey lactone diol. This workflow integrates key transformations described in the prostaglandin literature.
Caption: Convergent synthesis workflow for 9-deoxy-9-methylene-PGE2.
Detailed Experimental Protocol: Synthesis
Step 1: Preparation of the Corey Aldehyde
-
Rationale: The C-11 hydroxyl group of the Corey lactone diol is selectively protected, often as a silyl ether (e.g., TBDMS), due to its lower steric hindrance compared to the C-15 hydroxyl group. The now-primary alcohol is then oxidized to the aldehyde, which is the electrophile for the HWE reaction.
-
Procedure:
-
Dissolve Corey lactone diol in anhydrous dichloromethane (DCM).
-
Add a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) and stir until protection is complete (monitored by TLC).
-
Perform an oxidative workup (e.g., Swern or Dess-Martin periodinane) to yield the protected Corey aldehyde. Purify by column chromatography.
-
Step 2: Introduction of the ω-Side Chain via HWE Reaction
-
Rationale: The HWE reaction is employed to form the C13-C14 trans double bond with high fidelity, which is critical for biological activity.
-
Procedure:
-
Prepare the phosphonate ylide by treating dimethyl (2-oxoheptyl)phosphonate with a strong base like sodium hydride in an anhydrous solvent (e.g., THF) at 0°C.
-
Add a solution of the Corey aldehyde from Step 1 to the ylide solution and allow the reaction to proceed.
-
Quench the reaction and purify the resulting enone product by column chromatography.[13]
-
Step 3: Stereoselective Reduction of the C-15 Ketone
-
Rationale: The biological activity of prostaglandins is highly dependent on the (S)-configuration of the C-15 hydroxyl group. A stereoselective reduction is essential. The Luche reduction (NaBH4 with CeCl3) is often used to selectively reduce the ketone in the presence of the ester.
-
Procedure:
-
Dissolve the enone from Step 2 in methanol at low temperature (-40 to -78 °C).
-
Add cerium(III) chloride heptahydrate, followed by portion-wise addition of sodium borohydride.
-
After completion, perform an aqueous workup and purify to isolate the desired 15(S)-allylic alcohol.
-
Step 4: Formation of the 9-Methylene Group
-
Rationale: This is the key step that differentiates the analog. The C-9 hydroxyl group is oxidized to a ketone, which is then converted to the exo-methylene group via a Wittig olefination. The lactone must first be reduced to the lactol to free the C-9 hydroxyl for oxidation.
-
Procedure:
-
Protect the newly formed C-15 hydroxyl group (e.g., as a TBDMS ether).
-
Reduce the lactone to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
Oxidize the C-9 hydroxyl group to the ketone using an oxidant such as pyridinium chlorochromate (PCC).
-
Perform a Wittig reaction on the C-9 ketone using methylenetriphenylphosphorane (Ph3P=CH2), generated from methyltriphenylphosphonium bromide and a strong base, to install the exo-methylene group.
-
Step 5: Introduction of the α-Side Chain and Deprotection
-
Rationale: The final carbon framework is assembled by introducing the α-side chain, followed by removal of all protecting groups to yield the final product.
-
Procedure:
-
Reduce the C-11 protecting group ester (if applicable) back to the lactol form using DIBAL-H.
-
Prepare the Wittig reagent from (4-carboxybutyl)triphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide).
-
Add the lactol intermediate from the previous step to the ylide to form the full-length, protected prostaglandin analog.[13]
-
Remove all silyl protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine.
-
Purify the final product, 9-deoxy-9-methylene-PGE2, using column chromatography or HPLC.
-
Section 4: Physicochemical Characterization
Verifying the identity, purity, and structure of the synthesized 9-deoxy-9-methylene-PGE2 is critical. A combination of modern analytical techniques is required.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and for purification.[17]
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition. Techniques like LC-MS are invaluable for analysis.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed molecular structure, including the presence of the new exo-methylene group and the stereochemistry of key centers.
Section 5: Biological Activity and Mechanism of Action
Biological Profile: Stability Meets Potency
9-deoxy-9-methylene-PGE2 is a stable isosteric analog of PGE2 that largely retains the parent molecule's biological activity profile but often with a reduced incidence of side effects.[4][5][6] Early studies demonstrated that it is equipotent to PGE2 in key physiological assays, including:
-
Vasodilation: It is equipotent to PGE2 in its ability to decrease blood pressure in rats.[5][6]
-
Smooth Muscle Stimulation: It stimulates contraction of the gerbil colon and primate uterus with the same potency as PGE2.[4][5]
A related analog, 9-deoxo-16,16-dimethyl-9-methylene-PGE2, which incorporates metabolic stabilization in the ω-chain, has shown clinical efficacy in pregnancy termination while being significantly less prone to causing gastrointestinal side effects compared to its keto-containing counterpart.[10]
Molecular Target and Signaling Pathways
Like PGE2, the biological effects of 9-deoxy-9-methylene-PGE2 are mediated through the four EP receptor subtypes (EP1-EP4).[3][8] These receptors are coupled to different G-proteins and activate distinct downstream signaling pathways.[9][18]
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i) via the phospholipase C (PLC) pathway.
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
Caption: Signaling pathways activated by 9-deoxy-9-methylene-PGE2.
Section 6: Protocols for Biological Evaluation
Evaluating the biological activity of a newly synthesized analog requires a suite of validated assays to determine its potency, efficacy, and receptor selectivity.
Protocol 1: cAMP Accumulation Functional Assay (for EP2/EP4)
-
Principle: This assay measures the ability of the compound to stimulate cAMP production in cells expressing Gs-coupled receptors.
-
Methodology:
-
Seed cells stably expressing either human EP2 or EP4 receptors into 96-well plates.
-
Incubate cells with a phosphodiesterase (PDE) inhibitor for 20-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of 9-deoxy-9-methylene-PGE2 or a standard agonist (PGE2).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive ELISA or a bioluminescence-based assay (e.g., Promega's cAMP-Glo™).[19]
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Protocol 2: Intracellular Calcium Mobilization Assay (for EP1)
-
Principle: This assay measures the compound's ability to trigger the release of intracellular calcium stores in cells expressing Gq-coupled receptors.[20]
-
Methodology:
-
Culture cells expressing the human EP1 receptor in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Inject varying concentrations of 9-deoxy-9-methylene-PGE2 and immediately monitor the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the magnitude of the calcium response.
-
Generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 3: Ex Vivo Smooth Muscle Contraction Assay
-
Principle: This classic bioassay measures the direct effect of the compound on smooth muscle tissue contractility.[21]
-
Methodology:
-
Humanely euthanize a gerbil and dissect a segment of the distal colon.
-
Mount the tissue segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension.
-
Add cumulative concentrations of 9-deoxy-9-methylene-PGE2 to the organ bath and record the contractile response at each concentration.
-
Construct a dose-response curve to determine potency (EC₅₀) and efficacy (Emax) relative to PGE2.
-
Section 7: Data Summary and Therapeutic Implications
The primary advantage of 9-deoxy-9-methylene-PGE2 lies in its enhanced stability, which translates to a longer shelf-life and improved performance in biological systems where native PGE2 would rapidly degrade.
| Assay | 9-deoxy-9-methylene-PGE2 | Prostaglandin E2 (PGE2) | Reference |
| Rat Blood Pressure | Equipotent | Standard | [5][6] |
| Gerbil Colon Contraction | Equipotent | Standard | [4] |
| Primate Uterus Contraction | Equipotent | Standard | [5] |
| Chemical Stability | High | Low | [3][10] |
This table is a qualitative summary based on published literature.
The development of stable prostaglandin analogs like 9-deoxy-9-methylene-PGE2 is of high therapeutic interest. Prostaglandin analogs are already used clinically for a range of indications, including glaucoma, labor induction, and pulmonary hypertension.[22][23] The improved stability and potentially better side-effect profile of this analog make it an attractive candidate for further preclinical and clinical investigation, particularly for applications requiring sustained local or systemic action where the rapid degradation of PGE2 is a limiting factor.
Section 8: Conclusion
9-deoxy-9-methylene-PGE2 stands as a testament to the power of rational drug design. By identifying and addressing the chemical liability of native PGE2—the C-9 keto group—chemists have created a robust analog that preserves the essential biological functions of the parent molecule. The synthetic pathways, while complex, are well-established and leverage powerful reactions in organic chemistry to achieve high stereocontrol. The resulting molecule exhibits a biological profile strikingly similar to PGE2 in key functional assays, validating the isosteric replacement strategy. This combination of enhanced stability and retained potency underscores the potential of 9-deoxy-9-methylene-PGE2 and related compounds as next-generation prostaglandin-based therapeutics.
References
-
Bundy, G.L., Kimball, F.A., Robert, A., et al. (1980). Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Advances in Prostaglandin and Thromboxane Research, 6, 355-363. [Link]
-
St-Jean, M., et al. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 24(15), 2811. [Link]
-
MetwareBio. Guide to Prostaglandins: Structure and Analytical Methods. [Link]
-
ResearchGate. Corey's synthetic route of the Corey lactone. [Link]
-
Green, K., et al. (1978). Methods for quantitative estimation of prostaglandins. Advances in Prostaglandin and Thromboxane Research, 5, 11-38. [Link]
-
Reddy, D.S., et al. (2018). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 9(43), 8263-8269. [Link]
-
LibreTexts Chemistry. 10: Strategies in Prostaglandins Synthesis. [Link]
-
Bundy, G.L., et al. (1983). Synthesis and biological activity of prostaglandin lactones. Journal of Medicinal Chemistry, 26(6), 790-799. [Link]
-
St-Jean, M., et al. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 24(15), 2811. [Link]
-
Amerigo Scientific. AAV ACTOne Gs-GPCR Assay Kit-PTGDR2. [Link]
-
ResearchGate. Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. [Link]
-
Newton, R.F., et al. (1980). Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1, 2789-2797. [Link]
-
Maxey, K.M. Synthesis and Biological Activity of 9-Deoxo-9- Methylene and Related Prostaglandins. [Link]
-
Cíntora, V., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Chemistry, 5(1), 218-243. [Link]
-
ResearchGate. Discovery of novel prostaglandin analogs of PGE(2) as potent and selective EP2 and EP4 receptor agonists. [Link]
-
Wikipedia. Prostaglandin E2. [Link]
-
Bryman, I., et al. (1984). Effects of 9-deoxo-16,16-dimethyl-9-methylene PGE2 on muscle contractile activity and collagen synthesis in the human cervix. Prostaglandins, 27(5), 815-823. [Link]
-
Artunduaga, M., et al. (2023). Prostaglandins. StatPearls. [Link]
-
Tran, T.D., et al. (2009). Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 19(7), 1920-1923. [Link]
-
Parmar, S. (2022). Therapeutic Uses of Prostaglandin Analogues (Autacoids Part 8). YouTube. [Link]
-
ProBio CDMO. GPCR-targeted Assay. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
ResearchGate. Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). [Link]
-
Schaaf, T.K., et al. (1975). Prostaglandins and congeners. IX. The synthesis of 15-deoxy-16-, 17-, or 20-hydroxyprostaglandins and 15-deoxy-15-hydroxymethylprostaglandin E2. Prostaglandins, 10(2), 289-296. [Link]
-
ResearchGate. The synthesis, control of tissue level and signalling pathways for PGE2. [Link]
-
Yang, Y., et al. (2014). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 43(3), 1336-1345. [Link]
Sources
- 1. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. GPCR Signaling Assays [promega.ca]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
